molecular formula C24H18F2N2O5 B6490381 N-(3,4-difluorophenyl)-3-(3,4-dimethoxybenzamido)-1-benzofuran-2-carboxamide CAS No. 872609-19-3

N-(3,4-difluorophenyl)-3-(3,4-dimethoxybenzamido)-1-benzofuran-2-carboxamide

Cat. No. B6490381
CAS RN: 872609-19-3
M. Wt: 452.4 g/mol
InChI Key: PGGYYKHNNUXLFN-UHFFFAOYSA-N
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Description

N-(3,4-Difluorophenyl)-3-(3,4-dimethoxybenzamido)-1-benzofuran-2-carboxamide (DFDMBC) is an organic compound that has been used in a variety of scientific research applications. It is a hydroxy-substituted benzofuran derivative and is structurally related to the related compound N-((3,4-difluorophenyl)-3-(3,4-dimethoxybenzamido)-2-oxo-1-benzofuran-5-carboxamide (DFDMBCA). DFDMBC has been used in a variety of scientific research applications, including synthesis, structure-activity relationships (SAR), and mechanistic studies.

Scientific Research Applications

N-(3,4-difluorophenyl)-3-(3,4-dimethoxybenzamido)-1-benzofuran-2-carboxamide has been used in a variety of scientific research applications. It has been used as a model compound in studies of the structure-activity relationships (SAR) of related compounds. It has also been used in mechanistic studies, such as investigations of the binding of small molecules to protein targets. Additionally, N-(3,4-difluorophenyl)-3-(3,4-dimethoxybenzamido)-1-benzofuran-2-carboxamide has been used as a starting material in the synthesis of other compounds, such as the related compound N-((3,4-difluorophenyl)-3-(3,4-dimethoxybenzamido)-2-oxo-1-benzofuran-5-carboxamide (N-(3,4-difluorophenyl)-3-(3,4-dimethoxybenzamido)-1-benzofuran-2-carboxamideA).

Mechanism of Action

N-(3,4-difluorophenyl)-3-(3,4-dimethoxybenzamido)-1-benzofuran-2-carboxamide has been studied in mechanistic studies, such as investigations of the binding of small molecules to protein targets. It has been found to bind to the active site of the target protein, forming a complex by forming hydrogen bonds with the amino acid side chains of the target protein. The binding of N-(3,4-difluorophenyl)-3-(3,4-dimethoxybenzamido)-1-benzofuran-2-carboxamide to the target protein leads to the inhibition of the protein's activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(3,4-difluorophenyl)-3-(3,4-dimethoxybenzamido)-1-benzofuran-2-carboxamide have not been studied in detail. However, based on its mechanism of action, it is likely that N-(3,4-difluorophenyl)-3-(3,4-dimethoxybenzamido)-1-benzofuran-2-carboxamide could have a variety of effects on biochemical and physiological processes. For example, it could potentially inhibit the activity of enzymes involved in metabolism, or it could affect the activity of hormones or neurotransmitters.

Advantages and Limitations for Lab Experiments

N-(3,4-difluorophenyl)-3-(3,4-dimethoxybenzamido)-1-benzofuran-2-carboxamide has several advantages for use in lab experiments. It is a relatively small molecule, making it easy to handle and manipulate in the laboratory. Additionally, its structure is well-defined, making it easy to identify and characterize. Its relatively low cost and wide availability also make it an attractive option for lab experiments.
On the other hand, there are some limitations to using N-(3,4-difluorophenyl)-3-(3,4-dimethoxybenzamido)-1-benzofuran-2-carboxamide in lab experiments. Its small size makes it difficult to study its effects on larger biological systems, such as whole organisms. Additionally, its structure-activity relationships are not well-understood, making it difficult to predict its effects on biochemical and physiological processes.

Future Directions

There are a variety of potential future directions for research on N-(3,4-difluorophenyl)-3-(3,4-dimethoxybenzamido)-1-benzofuran-2-carboxamide. These include further investigations of its structure-activity relationships, as well as studies of its effects on larger biological systems. Additionally, studies of its potential applications in drug discovery and development could be conducted. Other potential future directions include investigations of its pharmacokinetics and pharmacodynamics, as well as studies of its potential toxicity. Finally, further studies of its biochemical and physiological effects could be conducted.

Synthesis Methods

N-(3,4-difluorophenyl)-3-(3,4-dimethoxybenzamido)-1-benzofuran-2-carboxamide can be synthesized via a two-step process. First, a chloro-substituted benzofuran derivative is reacted with anhydrous dimethylformamide (DMF) in the presence of a base such as sodium hydroxide to form a 1,3-diketone. This intermediate is then reacted with 3,4-difluorophenyl isocyanate to form the desired product, N-(3,4-difluorophenyl)-3-(3,4-dimethoxybenzamido)-1-benzofuran-2-carboxamide.

properties

IUPAC Name

N-(3,4-difluorophenyl)-3-[(3,4-dimethoxybenzoyl)amino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18F2N2O5/c1-31-19-10-7-13(11-20(19)32-2)23(29)28-21-15-5-3-4-6-18(15)33-22(21)24(30)27-14-8-9-16(25)17(26)12-14/h3-12H,1-2H3,(H,27,30)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGGYYKHNNUXLFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC(=C(C=C4)F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18F2N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-difluorophenyl)-3-(3,4-dimethoxybenzamido)benzofuran-2-carboxamide

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